molecular formula C16H16Cl2N2O4S2 B3643367 2,5-DICHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE

2,5-DICHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3643367
M. Wt: 435.3 g/mol
InChI Key: UKOGMZOOYGRFRY-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two chlorine atoms, a pyrrolidine ring, and two sulfonamide groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Sulfonyl Chloride: Pyrrolidine is reacted with chlorosulfonic acid to form pyrrolidine sulfonyl chloride.

    Nucleophilic Substitution: The pyrrolidine sulfonyl chloride is then reacted with 4-aminobenzenesulfonamide under basic conditions to form N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzenesulfonamide.

    Chlorination: The final step involves the chlorination of the benzene ring at the 2 and 5 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide groups.

    Reduction: Reduction reactions can occur at the chlorine atoms, converting them to hydrogen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the sulfonamide groups.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,5-Dichloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential therapeutic agent due to its sulfonamide structure, which is known for antibacterial properties.

    Industry: In the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that interact with the sulfonamide groups. The molecular targets include enzymes involved in folate synthesis and other metabolic pathways. The presence of the pyrrolidine ring enhances its binding affinity to these enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-[4-(morpholine-1-sulfonyl)phenyl]benzene-1-sulfonamide
  • 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzene-1-sulfonamide

Uniqueness

2,5-Dichloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties. This uniqueness enhances its binding affinity and specificity towards certain enzymes, making it a valuable compound in scientific research.

Properties

IUPAC Name

2,5-dichloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S2/c17-12-3-8-15(18)16(11-12)25(21,22)19-13-4-6-14(7-5-13)26(23,24)20-9-1-2-10-20/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOGMZOOYGRFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-DICHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
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2,5-DICHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
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2,5-DICHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
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2,5-DICHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
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2,5-DICHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE
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2,5-DICHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE

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